molecular formula C18H17N3O3S B2687988 5-(benzyloxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021248-90-7

5-(benzyloxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No. B2687988
CAS RN: 1021248-90-7
M. Wt: 355.41
InChI Key: AMWKROSTZYMUGG-UHFFFAOYSA-N
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Description

The compound “5-(benzyloxy)-1-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic molecule that contains several functional groups including a benzyloxy group, a methylthiazol group, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the compound could have a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could participate in acid-base reactions, while the benzyloxy group could undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research efforts have been concentrated on the synthesis of novel heterocyclic compounds derived from various chemical reactions. For example, Abu‐Hashem et al. (2020) synthesized novel compounds with potential anti-inflammatory and analgesic agents, highlighting the significance of heterocyclic derivatives in medicinal chemistry. Their work demonstrates the versatility of these compounds in generating new pharmacologically active agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Applications

Compounds containing the thiazole moiety, similar in structure to the chemical , have shown promising antimicrobial activities. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and thiazolidine, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This research underscores the potential of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Applications in Organic Chemistry

The versatility of heterocyclic compounds extends beyond pharmaceutical applications, finding utility in organic synthesis and material science. Bacchi et al. (2005) explored the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to various heterocyclic derivatives. This work demonstrates the role of such compounds in facilitating complex organic reactions and synthesizing novel heterocyclic structures (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on similar compounds, it could potentially interact with enzymes or other proteins to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The study of this compound could provide valuable insights into its potential applications. For example, it could be investigated for its potential use as a pharmaceutical drug or as a chemical intermediate in the synthesis of other compounds .

properties

IUPAC Name

1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-5-phenylmethoxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12-11-25-18(19-12)20-17(23)14-8-15(22)16(9-21(14)2)24-10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWKROSTZYMUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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